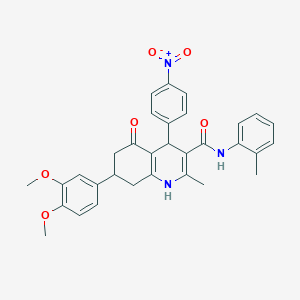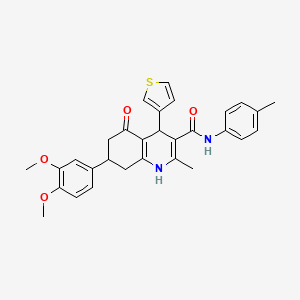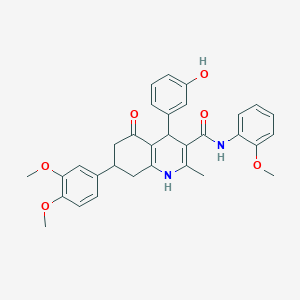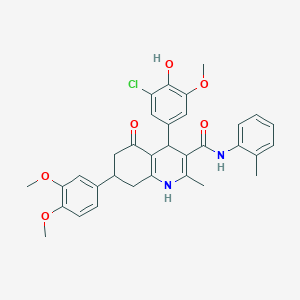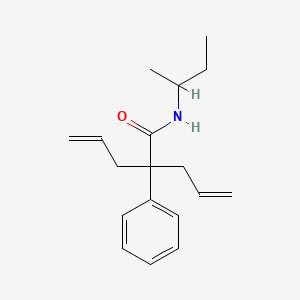
N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide
Descripción general
Descripción
N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an allyl group, a secondary butyl group, a phenyl group, and a pentenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Allyl Group: The allyl group can be introduced through the reaction of an appropriate allyl halide with a suitable nucleophile.
Introduction of the Secondary Butyl Group: The secondary butyl group can be incorporated via a Grignard reaction or an alkylation reaction using sec-butyl halide.
Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Formation of the Pentenamide Structure: The pentenamide structure can be synthesized through the reaction of an appropriate amine with a pentenoic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced amides or hydrocarbons.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-allyl-N-(sec-butyl)-2-phenyl-4-pentenoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-allyl-N-(sec-butyl)-2-phenyl-4-pentanol: Similar structure but with a hydroxyl group instead of an amide group.
2-allyl-N-(sec-butyl)-2-phenyl-4-pentylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the allyl, secondary butyl, phenyl, and pentenamide groups allows for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
N-butan-2-yl-2-phenyl-2-prop-2-enylpent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-5-13-18(14-6-2,16-11-9-8-10-12-16)17(20)19-15(4)7-3/h5-6,8-12,15H,1-2,7,13-14H2,3-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFPWDTAHIORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(CC=C)(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


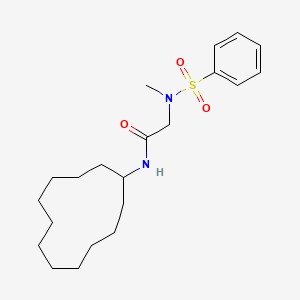
![N-methyl-N-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B4158456.png)

![[(2-Phenylmethoxybenzoyl)amino]thiourea](/img/structure/B4158472.png)
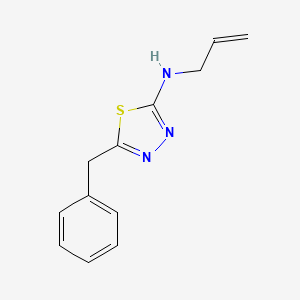
![ethyl 2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4158508.png)
![ethyl 2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4158513.png)
![2-[[4-Benzyl-5-[2-(4-propoxyphenyl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B4158520.png)
![1-[(3-Nitrophenyl)methyl]-3-phenyl-1-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B4158530.png)
![N-(2-chlorophenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4158532.png)
